6-[2-(4-fluorobenzoyl)benzoyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
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Overview
Description
The compound 6-[2-(4-fluorobenzoyl)benzoyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is a complex organic molecule that features a pyrido[4,3-d]pyrimidine core fused with a fluorobenzoyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(4-fluorobenzoyl)benzoyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[4,3-d]pyrimidine core, followed by the introduction of the fluorobenzoyl phenyl group through a series of coupling reactions. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
6-[2-(4-fluorobenzoyl)benzoyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, often using reagents like sodium hydride or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6-[2-(4-fluorobenzoyl)benzoyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 6-[2-(4-fluorobenzoyl)benzoyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting a key enzyme in a bacterial pathway or modulating a receptor involved in cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: Shares the benzoyl group but differs in the halogen substitution.
Rare-earth elements: While not structurally similar, they share applications in advanced materials.
Uniqueness
6-[2-(4-fluorobenzoyl)benzoyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine: is unique due to its specific combination of a pyrido[4,3-d]pyrimidine core and a fluorobenzoyl phenyl group, which imparts distinct chemical and biological properties not found in other compounds.
Properties
IUPAC Name |
[2-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carbonyl)phenyl]-(4-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O2/c22-16-7-5-14(6-8-16)20(26)17-3-1-2-4-18(17)21(27)25-10-9-19-15(12-25)11-23-13-24-19/h1-8,11,13H,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYODNACBBFXFMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)C3=CC=CC=C3C(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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